Diferulic acid

Description

Structure

3D Structure

Properties

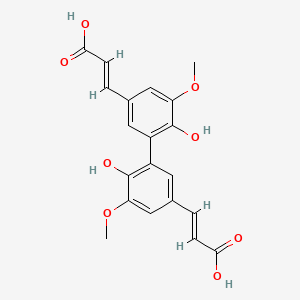

Molecular Formula |

C20H18O8 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(E)-3-[3-[5-[(E)-2-carboxyethenyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid |

InChI |

InChI=1S/C20H18O8/c1-27-15-9-11(3-5-17(21)22)7-13(19(15)25)14-8-12(4-6-18(23)24)10-16(28-2)20(14)26/h3-10,25-26H,1-2H3,(H,21,22)(H,23,24)/b5-3+,6-4+ |

InChI Key |

LBQZVWQOPFFQJI-GGWOSOGESA-N |

SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)O)OC)O)C=CC(=O)O |

Isomeric SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)/C=C/C(=O)O)OC)O)/C=C/C(=O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)O)OC)O)C=CC(=O)O |

Synonyms |

8-5'-b diferulic acid 8-5'-diferulic acid 8-O-4'-diferulic acid diferulic acid |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Novel Diferulic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diferulic acids (DFAs), dimers of the ubiquitous phenolic compound ferulic acid, represent a diverse group of phytochemicals with significant potential in pharmacology and materials science. These compounds are formed through the oxidative coupling of two ferulic acid molecules, resulting in a variety of isomers distinguished by the linkage between the monomeric units. The specific isomeric form of a DFA can profoundly influence its biological activity, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the synthesis of novel diferulic acid isomers, focusing on detailed experimental protocols, comparative data, and the underlying biochemical pathways.

Synthetic Strategies for this compound Isomers

The synthesis of this compound isomers can be broadly categorized into chemical and enzymatic methods. Chemical synthesis offers the advantage of producing specific isomers in high yields, while enzymatic synthesis often mimics the natural biosynthetic pathways. The choice of method depends on the desired isomer and the required scale of production.

5,5'-Diferulic Acid

The 5,5'-diferulic acid isomer is characterized by a direct carbon-carbon bond between the 5-positions of the two ferulic acid aromatic rings. A common synthetic route involves a two-step process starting from vanillin.[1][2]

Experimental Protocol: Synthesis of 5,5'-Diferulic Acid [1][2]

-

Oxidative Coupling of Vanillin to Divanillin:

-

Suspend vanillin in an aqueous solution of ferric chloride (FeCl₃).

-

Heat the mixture with stirring to induce oxidative coupling, forming divanillin.

-

Isolate the divanillin precipitate by filtration.

-

-

Perkin Reaction of Divanillin:

-

React the obtained divanillin with acetic anhydride and sodium acetate.

-

The reaction mixture is heated to drive the condensation, forming the di-acetylated this compound derivative.

-

Hydrolyze the acetyl groups under basic conditions (e.g., with sodium hydroxide) to yield 5,5'-diferulic acid.

-

Acidify the solution to precipitate the final product.

-

Purify the 5,5'-diferulic acid by recrystallization.

-

8-O-4'-Diferulic Acid

The 8-O-4'-diferulic acid isomer features an ether linkage between the C8 of one ferulic acid molecule and the C4' of the other. Its chemical synthesis is more complex and often results in a mixture of products requiring careful purification. While detailed protocols are less commonly published, the identity of the naturally occurring 8-O-4'-DFA has been confirmed by comparison to a chemically synthesized standard.[3]

8-5'-Diferulic Acid (Benzofuran Form)

This isomer contains a benzofuran ring system formed through a C8-C5' linkage and subsequent cyclization. The synthesis of this specific isomer is challenging. General synthetic strategies for benzofuran derivatives can be adapted, which often involve acid-catalyzed cyclization of appropriate precursors.[4]

Conceptual Experimental Workflow: Synthesis of 8-5'-Diferulic Acid (Benzofuran Form)

This workflow illustrates the general steps that would be involved in the synthesis of the 8-5' benzofuran isomer, based on established organic chemistry principles for benzofuran formation.

Caption: Synthetic pathway for 8-5' this compound (benzofuran form).

8-8'-Diferulic Acid

The 8-8' linkage can result in both cyclic (tetrahydrofuran) and non-cyclic isomers. Radical coupling of ferulic acid, often enzyme-mediated, is a common route to these isomers. This can lead to the formation of a dilactone intermediate, which can then be converted to the desired 8-8' this compound.[5]

Comparative Data on this compound Isomer Synthesis

Quantitative data on the synthesis of novel this compound isomers is crucial for optimizing reaction conditions and selecting the most efficient methods. The following table summarizes available data from the literature.

| This compound Isomer | Starting Material | Key Reagents | Reaction Type | Reported Yield | Reference |

| 5,5'-Diferulic Acid | Vanillin | FeCl₃, Acetic Anhydride, NaOH | Oxidative Coupling, Perkin Reaction, Hydrolysis | ~63% from divanillin | [1] |

| 8-O-4'-Diferulic Acid | Ferulic Acid | Not specified in detail | Chemical Synthesis | Not specified in detail | [3] |

| 8-5'-Diferulic Acid (Benzofuran) | Ferulic Acid Derivative | Acid catalyst | Intramolecular Cyclization | Not specified | [4] |

| 8-8'-Diferulic Acid | Ferulic Acid | Peroxidase, H₂O₂ | Enzymatic Radical Coupling | Not specified in detail | [5] |

Spectroscopic Characterization

The unambiguous identification of each this compound isomer relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Isomer | ¹H NMR | ¹³C NMR | Mass Spectrometry (MS) |

| 5,5'-Diferulic Acid | Signals corresponding to the symmetric dimer structure. | Characteristic downfield shift of the C-5 carbon upon dimerization. | Molecular ion peak corresponding to C₂₀H₁₈O₈. |

| 8-O-4'-Diferulic Acid | Complex spectrum due to the asymmetric nature of the molecule. | Distinct signals for the ether-linked carbons. | Molecular ion peak corresponding to C₂₀H₁₈O₈. |

| 8-5'-Diferulic Acid (Benzofuran) | Signals characteristic of the benzofuran ring system. | Resonances confirming the furan and benzene ring fusion. | Molecular ion peak corresponding to C₂₀H₁₈O₈. |

| 8-8'-Diferulic Acid | Varies depending on cyclic or non-cyclic form. | Unique signals for the carbons involved in the 8-8' linkage. | Molecular ion peak corresponding to C₂₀H₁₈O₈. |

Biological Activities and Signaling Pathways

While much of the research on biological activity has focused on ferulic acid, emerging evidence suggests that this compound isomers possess unique and often enhanced pharmacological properties. The specific signaling pathways modulated by these novel isomers are a key area of ongoing investigation.

Ferulic acid and its derivatives are known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.[6][7] These include the NF-κB, MAPK, and PI3K/Akt pathways. It is hypothesized that the dimeric nature and specific linkage of this compound isomers allow for differential interactions with cellular targets within these pathways.

Hypothesized Signaling Pathway Modulation by this compound Isomers

This diagram illustrates potential points of intervention for this compound isomers within a generalized cellular signaling cascade related to inflammation and oxidative stress.

Caption: Potential modulation of inflammatory and oxidative stress signaling pathways by this compound isomers.

Conclusion

The synthesis of novel this compound isomers is a rapidly advancing field with significant implications for drug discovery and development. The ability to selectively synthesize specific isomers allows for a more detailed investigation of their structure-activity relationships and mechanisms of action. This guide provides a foundational understanding of the current synthetic strategies and highlights the need for further research to fully elucidate the therapeutic potential of this diverse class of natural products. The development of robust and scalable synthetic protocols for all major this compound isomers will be critical for advancing their preclinical and clinical evaluation.

References

- 1. Enzymatic Synthesis and Flash Chromatography Separation of 1,3-Diferuloyl-sn-Glycerol and 1-Feruloyl-sn-Glycerol | MDPI [mdpi.com]

- 2. Showing dietary polyphenol 8-O-4'-Dehydrothis compound - Phenol-Explorer [phenol-explorer.eu]

- 3. researchgate.net [researchgate.net]

- 4. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. New Products Generated from the Transformations of Ferulic Acid Dilactone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Biosynthesis of Diferulic Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of diferulic acids (DFAs), covering their natural distribution, biosynthesis, and the experimental methodologies used for their study. Diferulic acids are phenolic compounds formed from the oxidative coupling of two ferulic acid molecules. They play a crucial role in the structural integrity of plant cell walls by cross-linking polysaccharides and lignin, which has significant implications for biomass processing, nutrition, and pharmacology.

Natural Sources of Diferulic Acids

Diferulic acids are predominantly found in the cell walls of plants, with particularly high concentrations in the grass family (Poaceae).[1] They are integral components of dietary fiber.[2]

-

Cereals: Cereal grains are the most significant dietary source of diferulic acids. The highest levels are found in maize (especially popcorn), rye, wheat, barley, and oats.[2][3] The bran fraction of these grains contains a much higher concentration of ferulic and diferulic acids than the endosperm.[4][5] For instance, in both rye and wheat, approximately 80% of the alkali-labile ferulic acid, the precursor to DFAs, is located in the bran.[4]

-

Other Plants: Significant amounts of diferulic acids are also found in sugar beet and Chinese water chestnut.[1] While most abundant in monocots, ferulic acid, the precursor to DFAs, is also found esterified to pectin in the cell walls of some dicots like spinach and sugar beet.[6]

-

Forms in Plants: In plant matter, diferulic acids exist primarily in an insoluble-bound form, esterified to cell wall components like arabinoxylans.[6][7] Free diferulic acids have also been identified and quantified in plant tissues such as wheat sprouts, Chinese cabbage, and parsley, although at much lower concentrations than their bound counterparts.[8]

Quantitative Data

The concentration of diferulic acids varies significantly depending on the plant species, variety, and the specific tissue analyzed. The following table summarizes quantitative data from various studies.

| Plant Source | Plant Part | Diferulic Acid Content | Citation(s) |

| Popcorn, Maize, Rye, Barley, Oats, Wheat | Flour | 250 - 475 µg/g | [2] |

| Oat | Insoluble Fiber Fraction | 360 mg/100g | [7] |

| Wheat Sprouts, Chinese Cabbage, Millet Sprouts, Parsley | Whole Tissue (Dry Weight) | 0.05 - 2.8 µg/g (as free acids) | [8] |

| Barley | Grain | 8-O-4' form predominates | [9] |

| Sugar Beet Pulp | Cell Wall | >0.1% of cell wall | [10] |

Biosynthesis of Diferulic Acids

The formation of diferulic acids is a multi-step process that begins with the synthesis of their monomeric precursor, ferulic acid, via the phenylpropanoid pathway, followed by an oxidative coupling reaction in the cell wall.

Step 1: Biosynthesis of Ferulic Acid

Ferulic acid is synthesized in plants through the shikimate pathway, starting from the aromatic amino acids phenylalanine and tyrosine.[11][12] The key steps involve the conversion of these amino acids into cinnamic and p-coumaric acid, which is then hydroxylated and methylated to form ferulic acid.[11]

Caption: Biosynthesis of ferulic acid via the shikimate pathway.

Step 2: Oxidative Coupling to Form Diferulic Acids

Once ferulic acid is transported to the cell wall, it is esterified to polysaccharides, primarily the arabinose side chains of arabinoxylans.[13] The biosynthesis of diferulic acids then occurs through the oxidative coupling of these ferulate residues. This reaction is catalyzed by cell wall enzymes, primarily peroxidases (requiring hydrogen peroxide) and laccases (requiring oxygen).[14][15][16] This dimerization creates covalent cross-links between polysaccharide chains, significantly reinforcing the cell wall structure.[5][14] This process can occur both within the endomembrane system prior to secretion and extracellularly within the cell wall matrix.[17]

There are at least nine known structures of diferulic acids, named based on the carbon positions involved in the linkage (e.g., 5-5', 8-O-4', 8-5', etc.).[1][6][18]

Caption: Oxidative coupling of ferulate residues to form this compound cross-links.

Experimental Protocols

The study of diferulic acids requires specialized methods for their extraction from the complex plant cell wall matrix, followed by robust analytical techniques for identification and quantification.

Extraction of Diferulic Acids from Plant Material

Because most diferulic acids are covalently bound to cell wall polymers, a chemical hydrolysis step is necessary for their release. Alkaline hydrolysis is the most common and effective method.[1][19]

Detailed Protocol: Alkaline Hydrolysis

-

Sample Preparation: The plant material (e.g., cereal bran) is first ground into a fine powder. For samples with high lipid content, a defatting step is performed by extraction with a non-polar solvent like hexane.[4]

-

Hydrolysis: The defatted sample is suspended in a solution of sodium hydroxide (e.g., 1-2 M NaOH) often containing a reducing agent like sodium borohydride (NaBH₄) to prevent oxidative degradation of the released phenolics.[4] The suspension is incubated at room temperature for several hours (e.g., 4-20 hours) under an inert atmosphere (e.g., nitrogen) with constant stirring.

-

Acidification: After hydrolysis, the mixture is cooled and acidified to a pH of approximately 2-2.5 using concentrated hydrochloric acid (HCl).[4] This protonates the phenolic acids, making them soluble in organic solvents.

-

Liquid-Liquid Extraction: The acidified solution is extracted multiple times with an organic solvent such as ethyl acetate or diethyl ether.[1][4] The organic phases containing the diferulic acids are pooled.

-

Drying and Concentration: The pooled organic extract is dried over anhydrous sodium sulfate and then evaporated to dryness under reduced pressure (e.g., using a rotary evaporator). The resulting residue contains a mixture of phenolic acids, including ferulic and diferulic acids, which can then be redissolved in a suitable solvent (e.g., methanol) for analysis.

Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of different this compound isomers.

Detailed Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used. For more sensitive and specific identification, the HPLC can be coupled to a Mass Spectrometer (LC-MS).[1][8]

-

Column: A reversed-phase C18 column is typically employed for the separation.

-

Mobile Phase: A gradient elution is commonly used, involving a mixture of an acidified aqueous solvent (e.g., water with 1-2% acetic acid) and an organic solvent like acetonitrile or methanol.[12]

-

Detection: Diferulic acids exhibit strong UV absorbance around 320 nm, which is the typical wavelength used for their detection and quantification.[4][12]

-

Quantification: Quantification is achieved by comparing the peak areas of the samples to those of authentic this compound standards. Since many DFA isomers are not commercially available, they often must be synthesized in the lab for use as standards.[1][20]

A simplified workflow for the extraction and analysis process is shown below.

Caption: General workflow for the extraction and analysis of diferulic acids.

Laboratory Synthesis of this compound Standards

The lack of commercial standards for many DFA isomers necessitates their laboratory synthesis for accurate quantification.

-

Enzymatic Synthesis: Peroxidases or laccases can be used in vitro with ferulic acid as a substrate to produce a mixture of this compound dimers.[1] The resulting mixture must then be separated by preparative chromatography to isolate individual isomers.

-

Chemical Synthesis: Specific isomers can be prepared through multi-step chemical synthesis. For example, 5,5'-DFA can be synthesized from the phenol oxidation of vanillin to divanillin, followed by a Perkin reaction.[21] Synthetic routes for seven different isomers have been developed to provide structural authentication.[20]

Conclusion

Diferulic acids are structurally important phenolic compounds widespread in the plant kingdom, particularly in economically important cereal grains. Their biosynthesis via peroxidase- or laccase-mediated oxidative coupling of ferulic acid residues leads to the cross-linking of cell wall polymers, a process fundamental to plant structure and defense. Understanding the distribution and formation of these molecules is critical for applications ranging from improving the efficiency of biofuel production and enhancing the digestibility of animal feed to leveraging their antioxidant properties in the food and pharmaceutical industries. The methodologies outlined in this guide provide a foundation for researchers to extract, identify, and quantify these complex molecules, paving the way for further discoveries in this field.

References

- 1. Diferulic acids - Wikipedia [en.wikipedia.org]

- 2. agriculturejournals.cz [agriculturejournals.cz]

- 3. Open Access CAAS Agricultural Journals: Ferulic acid in cereals - a review [agriculturejournals.cz]

- 4. cerealsgrains.org [cerealsgrains.org]

- 5. Ferulic acid and its position among the phenolic compounds of wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Ferulic Acid From Plant Biomass: A Phytochemical With Promising Antiviral Properties [frontiersin.org]

- 7. Showing report on Cereals - Phenol-Explorer [phenol-explorer.eu]

- 8. Determination of free diferulic, disinapic and dicoumaric acids in plants and foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Potential applications of ferulic acid from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Impact of Cell Wall Feruloylation on Plant Growth, Responses to Environmental Stress, Plant Pathogens and Cell Wall Degradability [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. frontiersin.org [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Ferulic Acid From Plant Biomass: A Phytochemical With Promising Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Identification and synthesis of new ferulic acid dehydrodimers present in grass cell walls - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 21. Convenient Preparation and Quantification of 5,5'-Diferulic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-O-4' Diferulic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-O-4' diferulic acid is a member of the this compound family, which are dimers of ferulic acid.[1] These compounds are naturally occurring phenols found in the cell walls of various plants, particularly in grasses like wheat and corn.[1][2] As a derivative of ferulic acid, a well-known antioxidant, 8-O-4' this compound has garnered interest for its own biological activities and potential applications in the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological aspects of 8-O-4' this compound, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

8-O-4' this compound is formed through an ether linkage between the phenolic oxygen at the C4 position of one ferulic acid molecule and the C8 of the propenoic acid side chain of another. Its chemical formula is C20H18O8, with a molecular weight of approximately 386.35 g/mol .[3][4]

Table 1: Physicochemical Properties of 8-O-4' this compound

| Property | Value | Source |

| Molecular Formula | C20H18O8 | [3][4] |

| Molecular Weight | 386.3521 g/mol | [3] |

| IUPAC Name | (2Z)-2-{4-[(1E)-2-carboxyethen-1-yl]-2-methoxyphenoxy}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | [5] |

| XLogP3-AA | 3.2 | [6] |

| Hydrogen Bond Donor Count | 3 | [6] |

| Hydrogen Bond Acceptor Count | 8 | [6] |

| Rotatable Bond Count | 8 | [6] |

| λmax | 323 nm | [2] |

| Molar Extinction Coefficient (ε) at λmax | 24,800 ± 2100 M⁻¹cm⁻¹ (in ethanol) | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 8-O-4' this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification of 8-O-4' this compound. In electrospray ionization (ESI) mass spectrometry, it typically shows a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation pattern, which involves characteristic losses of CO2 (44 Da) and methyl radicals (•CH3).[8][9]

Biological Properties and Activities

8-O-4' this compound exhibits a range of biological activities, primarily stemming from its antioxidant and anti-inflammatory properties.

Antioxidant Activity

8-O-4' this compound is reported to be a more potent antioxidant than its monomer, ferulic acid, in both lipid and aqueous phases.[2] Its antioxidant capacity is attributed to its ability to scavenge free radicals and chelate metal ions.[10] Commonly used assays to evaluate its antioxidant potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2][10]

Table 2: Comparative Antioxidant Activity Data (Qualitative)

| Compound | Antioxidant Activity vs. Ferulic Acid | Assay | Source |

| 8-O-4' this compound | Better | ABTS radical scavenging | [2] |

| 8-O-4' this compound | Better | Inhibition of lipid peroxidation | [2] |

Note: Specific IC50 values for 8-O-4' this compound from comparative studies are not consistently available in the reviewed literature.

Anti-inflammatory Activity

The anti-inflammatory effects of ferulic acid and its derivatives are linked to their ability to modulate key inflammatory pathways. A dimer of ferulic acid has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that 8-O-4' this compound may possess significant anti-inflammatory properties. The inhibition of enzymes like lipoxygenase (LOX) is another potential mechanism for its anti-inflammatory action.

Signaling Pathways

The biological effects of 8-O-4' this compound are mediated through its interaction with various cellular signaling pathways. While direct studies on the dimer are limited, the effects of its parent compound, ferulic acid, provide valuable insights into its potential mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Ferulic acid has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[11][12] This, in turn, prevents the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes. It is plausible that 8-O-4' this compound exerts its anti-inflammatory effects through a similar mechanism.

Caption: Inhibition of the NF-κB signaling pathway by 8-O-4' this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammation. Ferulic acid has been observed to modulate MAPK signaling by inhibiting the phosphorylation of key kinases in the pathway.[13] This modulation can contribute to its anti-inflammatory and other biological effects.

Caption: Modulation of the MAPK signaling pathway by 8-O-4' this compound.

Experimental Protocols

Isolation and Purification from Wheat Bran

A common method for obtaining 8-O-4' this compound is through alkaline hydrolysis of destarched wheat bran, followed by purification using preparative High-Performance Liquid Chromatography (HPLC).[2]

Protocol Outline:

-

Destarching of Wheat Bran: Wheat bran is treated with enzymes such as α-amylase and amyloglucosidase to remove starch.

-

Alkaline Hydrolysis: The destarched bran is subjected to hydrolysis with a sodium hydroxide solution (e.g., 2 M NaOH) under nitrogen at room temperature for an extended period (e.g., 24 hours). This process cleaves the ester bonds linking diferulic acids to the plant cell wall polysaccharides.

-

Acidification and Extraction: The hydrolysate is acidified to a low pH (e.g., pH 2) with hydrochloric acid. The acidified solution is then extracted with an organic solvent like diethyl ether or ethyl acetate.

-

Solvent Evaporation: The organic extract is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Preparative HPLC Purification: The crude extract is redissolved in a suitable solvent and subjected to preparative reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile in acidified water as the mobile phase. Fractions are collected and monitored by UV detection at a wavelength around 320 nm.

-

Purity Confirmation: The purity of the isolated 8-O-4' this compound is confirmed by analytical HPLC, and its identity is verified by mass spectrometry and NMR spectroscopy.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The bioavailability of ferulic acid is governed primarily by the food matrix rather than its metabolism in intestine and liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. redalyc.org [redalyc.org]

- 7. benchchem.com [benchchem.com]

- 8. scielo.br [scielo.br]

- 9. Characterization of brewer's spent grain extracts by tandem mass spectrometry and HPLC‐DAD: Ferulic acid dehydrodimers, phenolamides, and oxylipins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Diferulic acids - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

The Oxidative Coupling of Ferulic Acid: A Technical Guide to the Formation of Diferulic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, undergoes oxidative coupling to form a diverse array of covalently linked dimers known as diferulic acids. This dimerization is a critical process in the structural reinforcement of plant cell walls and has garnered significant interest for its potential to generate novel bioactive molecules with enhanced antioxidant and therapeutic properties. This technical guide provides an in-depth exploration of the enzymatic and chemical methodologies for the synthesis of diferulic acids from ferulic acid. It details the experimental protocols for key synthesis and analytical techniques, presents quantitative data for comparative analysis, and visualizes the underlying reaction mechanisms and relevant biological signaling pathways.

Introduction

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a hydroxycinnamic acid derivative that plays a crucial role in the biosynthesis of plant cell walls, where it crosslinks polysaccharides and lignin, contributing to the structural integrity of the plant.[1] The oxidative coupling of ferulic acid leads to the formation of diferulic acids, a process that can be achieved through various enzymatic and chemical methods. These dimers exhibit a range of biological activities, including potent antioxidant and anti-inflammatory effects, making them promising candidates for pharmaceutical and nutraceutical applications.[2][3] This guide will delve into the core methodologies for generating diferulic acids, providing the necessary technical details for researchers in the field.

Mechanisms of Diferulic Acid Formation

The formation of diferulic acids from ferulic acid proceeds via the generation of a ferulate radical, primarily through the action of oxidizing agents. This radical, through resonance stabilization, can then couple with another ferulate radical at various positions on the aromatic ring and the propenoid side chain, leading to a variety of isomeric structures.[4]

Enzymatic Oxidative Coupling

Enzymes, particularly laccases and peroxidases, are highly efficient catalysts for the oxidative coupling of ferulic acid.[2][5] These enzymatic methods are often preferred due to their specificity and operation under mild, environmentally friendly conditions.[2]

Laccases (benzenediol:oxygen oxidoreductases, EC 1.10.3.2) are multi-copper containing enzymes that catalyze the one-electron oxidation of a wide range of phenolic compounds, using molecular oxygen as the electron acceptor.[6] The laccase-catalyzed oxidation of ferulic acid results in the formation of a phenoxy radical, which can then undergo non-enzymatic coupling to form various this compound isomers.[4]

Reaction Mechanism: Laccase-Mediated Oxidative Coupling of Ferulic Acid

Caption: Laccase catalyzes the oxidation of ferulic acid to a radical, which then dimerizes.

Peroxidases (EC 1.11.1.7), such as horseradish peroxidase (HRP), catalyze the oxidation of phenolic compounds in the presence of hydrogen peroxide (H₂O₂).[5][7] The enzyme is first oxidized by H₂O₂ to a high-valent iron species, which then abstracts an electron from the ferulic acid molecule to generate the ferulate radical.[7]

Reaction Mechanism: Peroxidase-Catalyzed Oxidative Coupling of Ferulic Acid

Caption: Peroxidase, activated by H₂O₂, oxidizes ferulic acid to radicals for dimerization.

Chemical Oxidative Coupling

Chemical methods, often employing metal salts as catalysts, provide an alternative route to this compound synthesis. Ferric chloride (FeCl₃) is a commonly used reagent for this purpose, facilitating the oxidative coupling of phenols through a proposed radical mechanism.[8][9]

Quantitative Data on this compound Formation

The yield and distribution of this compound isomers are highly dependent on the reaction conditions, including the type of catalyst, solvent system, pH, and temperature. The following tables summarize quantitative data from various studies.

| Enzyme Source | Substrate Concentration | Reaction Time (h) | pH | Temperature (°C) | Major this compound Isomers | Yield (%) | Reference |

| Myceliophthora thermophila Laccase | 50 mM | 3 | 7.5 | 30 | 8-5' (non-cyclic), 8-8' (THF), 5-5' | 26-31.5 | [2] |

| Trametes pubescens Laccase | Not specified | 24 | 5.0 (acetate buffer) | Room Temp | β-5 and β-β dimers | 11.2 (for 2,3-dihydrobenzofuran) | [4][6] |

| Horseradish Peroxidase | 6 mmol·L⁻¹ | 3 | Not specified | 37 | Not specified | Not specified | [10] |

Table 1: Enzymatic Synthesis of Diferulic Acids.

| Oxidant | Substrate to Oxidant Ratio | Solvent | Reaction Time (h) | Temperature (°C) | Major this compound Isomers | Yield (%) | Reference |

| FeCl₃ | 1:1.5 (Substrate:t-BuOOt-Bu) | HFIP | 24 | Room Temp | N,O-biaryl compounds (with 2-aminonaphthalenes) | Varies | [8][9] |

Table 2: Chemical Synthesis of this compound Derivatives.

Experimental Protocols

Laccase-Mediated Synthesis of Diferulic Acids

Objective: To synthesize diferulic acids from ferulic acid using laccase from Myceliophthora thermophila.

Materials:

-

Ferulic acid

-

Laccase from Myceliophthora thermophila

-

Phosphate buffer (50 mM, pH 7.5)

-

Methanol

-

Trifluoroacetic acid (TFA)

-

Glass reactor with magnetic stirrer

Procedure:

-

Prepare a 50 mM solution of ferulic acid.

-

In a glass reactor, combine 10% (v/v) of the ferulic acid solution with 90% (v/v) of 50 mM phosphate buffer (pH 7.5).

-

Maintain the reaction temperature at 30°C with constant stirring (600 rpm).

-

Initiate the reaction by adding laccase to a final activity of 700 UI.

-

Monitor the reaction progress by taking aliquots at different time intervals and stopping the reaction by adding methanol containing 0.03% TFA.

-

Analyze the products using HPLC.[2]

Horseradish Peroxidase-Catalyzed Synthesis

Objective: To oxidatively cross-link ferulic acid using horseradish peroxidase.

Materials:

-

Ferulic acid

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂)

-

Buffer solution (e.g., phosphate or acetate buffer, pH may vary)

Procedure:

-

Dissolve ferulic acid in the chosen buffer to the desired concentration.

-

Add HRP to the solution.

-

Initiate the reaction by the dropwise addition of H₂O₂.

-

Incubate the reaction mixture at a controlled temperature with stirring.

-

Stop the reaction after a predetermined time, often by adding a quenching agent or by heat inactivation.

-

Analyze the resulting diferulic acids by HPLC or LC-MS.[10][11]

Analysis of Diferulic Acids by HPLC-DAD

Objective: To separate and quantify ferulic acid and its dimers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A gradient of methanol and water (acidified to pH 3.0 with orthophosphoric acid). A typical starting condition is 48:52 (v/v) methanol:water.[12][13]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 320 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare standard solutions of ferulic acid and, if available, this compound isomers of known concentrations.

-

Prepare the reaction samples, ensuring they are filtered before injection.

-

Inject the standards and samples into the HPLC system.

-

Identify and quantify the peaks based on retention times and UV spectra compared to the standards.

Experimental Workflow: From Synthesis to Analysis

Caption: General workflow for the synthesis, purification, and analysis of diferulic acids.

Signaling Pathways Modulated by Ferulic Acid

Ferulic acid is known to modulate several key signaling pathways involved in cellular stress response and inflammation. Understanding these pathways is crucial for the development of drugs targeting these mechanisms.

Nrf2 Signaling Pathway

Ferulic acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14][15][16] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like ferulic acid, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), leading to their transcription.[14][17][18]

Signaling Pathway: Ferulic Acid and Nrf2 Activation

Caption: Ferulic acid promotes Nrf2 translocation to the nucleus, activating antioxidant gene expression.

MAPK Signaling Pathway

Ferulic acid has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli, including stress and inflammation.[19][20] The MAPK family includes c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38.[20] Ferulic acid can inhibit the phosphorylation of JNK and ERK, which in turn can suppress the activation of downstream transcription factors like NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines.[20][21]

Signaling Pathway: Ferulic Acid and MAPK Inhibition

Caption: Ferulic acid inhibits JNK and ERK phosphorylation, downregulating inflammatory responses.

Conclusion

The oxidative coupling of ferulic acid presents a versatile platform for the generation of novel bioactive compounds. Both enzymatic and chemical methods offer distinct advantages for the synthesis of diferulic acids. A thorough understanding of the reaction mechanisms, coupled with robust analytical techniques, is essential for the targeted synthesis and characterization of specific this compound isomers. Furthermore, the elucidation of the signaling pathways modulated by ferulic acid provides a strong rationale for its exploration in drug development. This guide serves as a foundational resource for researchers aiming to harness the potential of ferulic acid and its derivatives in various scientific and therapeutic applications.

References

- 1. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 2. Enzymatic Oxidation of Ferulic Acid as a Way of Preparing New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. projects.h-its.org [projects.h-its.org]

- 8. Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Horseradish peroxidase-catalyzed oligomerization of ferulic acid on a template of a tyrosine-containing tripeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Schematic drawing presenting signaling pathways affected by ferulic acid [pfocr.wikipathways.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ferulic acid suppresses expression of tryptophan metabolic key enzyme indoleamine 2, 3-dioxygenase via NFκB and p38 MAPK in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomeric Forms of Diferulic Acid in Plant Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diferulic acids (DFAs) are a class of phenolic compounds formed from the oxidative coupling of two ferulic acid molecules. They play a crucial role in the structural integrity of plant cell walls by cross-linking polysaccharides, thereby influencing properties such as digestibility and resistance to pathogens. This technical guide provides a comprehensive overview of the isomeric forms of diferulic acid found in plant cell walls, their quantitative distribution, detailed experimental protocols for their analysis, and the biosynthetic pathways involved in their formation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with plant-based materials and exploring the potential applications of these bioactive compounds.

Introduction to Diferulic Acids in Plant Cell Walls

Ferulic acid, a hydroxycinnamic acid, is abundantly present in the cell walls of many plants, particularly in grasses like maize, wheat, and rice, as well as in sugar beet pulp.[1][2] It is primarily ester-linked to arabinoxylans in grasses and pectins in some dicotyledonous plants.[1] The oxidative coupling of these ferulic acid residues, catalyzed by cell wall peroxidases and laccases, leads to the formation of a variety of this compound isomers.[3][4][5] These DFAs act as covalent cross-links between polysaccharide chains, reinforcing the cell wall structure and contributing to its mechanical strength and resistance to enzymatic degradation.[4] The type and abundance of DFA isomers can vary significantly between plant species and even different tissues within the same plant.

Isomeric Forms of this compound

Several isomeric forms of this compound have been identified in plant cell walls, distinguished by the position of the covalent bond between the two ferulic acid monomers. The most commonly reported isomers include:

-

5-5'-Diferulic Acid: Formed via a carbon-carbon bond between the 5-positions of the two aromatic rings.

-

8-5'-Diferulic Acid: Involves a carbon-carbon bond between the 8-position of the side chain of one ferulic acid and the 5-position of the aromatic ring of the other. This can exist in a non-cyclic (open) form and a benzofuran form.

-

8-O-4'-Diferulic Acid: Characterized by an ether linkage between the 8-position of one ferulic acid side chain and the 4'-hydroxyl group of the other.

-

8-8'-Diferulic Acid: Results from a carbon-carbon bond between the 8-positions of the side chains of the two ferulic acid molecules. This can also exist in different cyclic forms, such as a tetrahydrofuran form.[1]

Quantitative Distribution of this compound Isomers

The quantitative distribution of this compound isomers is highly dependent on the plant source. The following tables summarize the reported concentrations of major DFA isomers in various plant materials.

Table 1: Quantitative Distribution of this compound Isomers in Maize (Zea mays)

| This compound Isomer | Concentration Range (μg/g dry weight of kernels) | Reference |

| 5-5'-DFA | 42.55 - 82.26 | [6] |

| 8-O-4'-DFA | 74.06 - 139.20 | [6] |

Table 2: Quantitative Distribution of this compound Isomers in Wheat (Triticum aestivum) Bran

| This compound Isomer | Predominant Isomers Identified | Reference |

| 5-5'-DFA | Major | [7] |

| 8-O-4'-DFA | Major | [7] |

| 8-5'-DFA (benzofuran) | Major | [7] |

Table 3: Quantitative Distribution of this compound Isomers in Rice (Oryza sativa) Bran

| This compound Isomer | Predominant Isomers Identified | Reference |

| 5-5'-DFA | Present | [8] |

| 8-O-4'-DFA | Present | [8] |

| 8-5'-DFA | Present | [8] |

| 8-8'-DFA | Present | [8] |

Table 4: Quantitative Distribution of this compound Isomers in Sugar Beet (Beta vulgaris) Pulp

| This compound Isomer | Total Dehydrodiferulic Acids (% w/w) | Reference |

| 5-5'-DFA | 0.14 | [1] |

| 8-5'-DFA | 0.14 | [1] |

| 8-8'-DFA | 0.14 | [1] |

| 8-O-4'-DFA | 0.14 | [1] |

Experimental Protocols

Extraction of Diferulic Acids from Plant Cell Walls via Alkaline Hydrolysis

This protocol describes the release of ester-linked diferulic acids from plant cell wall material.

Materials:

-

Dried and finely ground plant material (e.g., wheat bran, maize bran, rice bran, sugar beet pulp)

-

Sodium hydroxide (NaOH) solution (1 M or 2 M)

-

Hydrochloric acid (HCl) solution (6 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Sample Preparation: Weigh approximately 1 g of the dried and ground plant material into a flask.

-

Alkaline Hydrolysis: Add 20 mL of 1 M or 2 M NaOH solution to the flask. The mixture is then incubated at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration (e.g., 4 to 24 hours) with constant stirring.[9]

-

Neutralization: After incubation, cool the mixture to room temperature and acidify to pH 2-3 with 6 M HCl.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the released phenolic acids with an equal volume of ethyl acetate. Repeat the extraction three times.

-

Drying and Concentration: Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter the solution and evaporate the solvent using a rotary evaporator at a temperature below 40°C.

-

Storage: The dried extract containing the diferulic acids can be stored at -20°C until further analysis.

Separation and Quantification of this compound Isomers by HPLC-DAD

This protocol outlines the analysis of the extracted diferulic acids using High-Performance Liquid Chromatography with a Diode-Array Detector.

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Milli-Q water

-

Formic acid or acetic acid (HPLC grade)

-

This compound isomer standards (if available)

Procedure:

-

Sample Preparation: Dissolve the dried extract from the alkaline hydrolysis in a known volume of the initial mobile phase (e.g., 1 mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid (or acetic acid).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid (or acetic acid).

-

Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-40% B; 30-35 min, 40-10% B; 35-40 min, 10% B. The gradient should be optimized for the specific isomers of interest.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: Monitor at multiple wavelengths, typically around 320 nm for diferulic acids. A full UV-Vis spectrum (200-400 nm) should be recorded by the DAD to aid in peak identification.[10]

-

-

Quantification: Create a calibration curve using authentic standards of the this compound isomers. If standards are not available, quantification can be performed relative to a ferulic acid standard, and the results expressed as ferulic acid equivalents.

Structural Elucidation by GC-MS and NMR

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the carboxylic acid and hydroxyl groups of the diferulic acids need to be derivatized to increase their volatility.

Derivatization Procedure (Silylation):

-

Dry the sample extract completely under a stream of nitrogen.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.[11]

-

Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

-

The derivatized sample is then ready for injection into the GC-MS system.

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program would start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all compounds.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-800.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous structural elucidation of isolated this compound isomers.

Sample Preparation:

-

Purify individual DFA isomers using preparative HPLC.

-

Dissolve a sufficient amount of the purified isomer (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6, Methanol-d4).

NMR Experiments:

-

1H NMR: Provides information on the number and chemical environment of protons.

-

13C NMR: Provides information on the carbon skeleton of the molecule.[12]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, which is essential for determining the specific isomeric form.

Biosynthesis and Signaling

The formation of diferulic acids in the plant cell wall is a complex process involving enzymatic oxidation and radical coupling.

Enzymatic Dimerization of Ferulic Acid

The primary enzymes responsible for the dimerization of ferulic acid are class III peroxidases, which are located in the cell wall.[3] These peroxidases utilize hydrogen peroxide (H2O2) to oxidize ferulic acid monomers, generating phenoxy radicals. These highly reactive radicals can then couple in various ways to form the different this compound isomers.[4] Laccases can also contribute to this process. The specific peroxidase isozymes involved can vary between plant species and tissues, and their expression and activity are often regulated by developmental cues and environmental stresses.[3][13]

Signaling Pathway for Peroxidase-Mediated this compound Formation

The biosynthesis of diferulic acids is tightly regulated. Environmental stresses, such as pathogen attack or mechanical wounding, can trigger a signaling cascade that leads to an increase in peroxidase activity and H2O2 production in the cell wall, resulting in enhanced cross-linking. This response helps to fortify the cell wall as a defense mechanism.

Caption: A simplified signaling pathway for stress-induced this compound formation.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound isomers from plant cell walls.

Caption: A standard workflow for the extraction, identification, and quantification of diferulic acids.

Conclusion

The isomeric forms of this compound are integral components of plant cell walls, contributing significantly to their structural properties. Understanding their diversity, distribution, and biosynthesis is crucial for applications in various fields, including human health, animal nutrition, and biofuel production. The experimental protocols and workflows detailed in this guide provide a robust framework for the accurate analysis of these important phenolic compounds. Further research into the specific roles of different DFA isomers and the regulation of their biosynthesis will undoubtedly open up new avenues for the utilization of plant biomass and the development of novel bioactive products.

References

- 1. Ferulic acid and diferulic acids as components of sugar-beet pectins and maize bran heteroxylans. (1999) | Luc Saulnier | 353 Citations [scispace.com]

- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Dimerization of ferulic and caffeic acids by purified peroxidase isolated from Bupleurum salicifolium callus culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103319328B - Preparation method for ferulic acid - Google Patents [patents.google.com]

- 7. Ferulic acid dehydrodimers from wheat bran: isolation, purification and antioxidant properties of 8-O-4-diferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wheat and Rice beyond Phenolic Acids: Genetics, Identification Database, Antioxidant Properties, and Potential Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 12. Convenient Preparation and Quantification of 5,5'-Diferulic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biologia plantarum: Ferulic acid mediated changes in oxidative enzymes of maize seedlings: implications in growth [bp.ueb.cas.cz]

An In-depth Technical Guide to the Biosynthetic Pathway of Diferulic Acid in Grasses

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diferulic acids (DFAs) are a class of phenolic compounds that play a critical role in the structural integrity of grass cell walls. They are formed through the oxidative coupling of two ferulic acid (FA) residues, which are themselves ester-linked to arabinoxylan chains, a major component of hemicellulose in grasses.[1][2][3] This cross-linking of polysaccharide chains, and also the linkage to lignin, creates a highly recalcitrant and rigid cell wall matrix.[3][4][5] Understanding the biosynthetic pathway of diferulic acid is of significant interest for various applications, including the development of more digestible forage for livestock, the optimization of biomass for biofuel production, and the exploration of novel drug targets, given the antioxidant and potential health benefits of these compounds.[1][4] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in grasses, including the key enzymes, intermediates, and regulatory mechanisms. It also details experimental protocols for the analysis of these compounds and presents quantitative data to aid in research and development.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the synthesis of ferulic acid. This is followed by the incorporation of ferulic acid into the cell wall and its subsequent oxidative dimerization.

Phenylpropanoid Pathway and Ferulic Acid Synthesis

The synthesis of ferulic acid starts with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into various phenolic compounds. While a detailed description of the entire phenylpropanoid pathway is beyond the scope of this guide, the key steps leading to feruloyl-CoA, the immediate precursor for feruloylation of arabinoxylans, are outlined below. Grasses may preferentially channel carbon flux towards hydroxycinnamic acid synthesis.[6]

Key Enzymes in Ferulic Acid Biosynthesis:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.

-

p-Coumaroyl shikimate/quinate 3'-hydroxylase (C3'H): Hydroxylates p-coumaroyl shikimate or quinate.

-

Caffeoyl shikimate esterase (CSE): Cleaves the shikimate or quinate ester to release caffeic acid.

-

Caffeic acid O-methyltransferase (COMT) or Caffeoyl-CoA O-methyltransferase (CCoAOMT): Methylates caffeic acid or caffeoyl-CoA to produce ferulic acid or feruloyl-CoA, respectively.

Feruloylation of Arabinoxylans

Once synthesized, feruloyl-CoA is transported to the Golgi apparatus, where it is used by feruloyl-CoA transferases to esterify arabinose residues on newly synthesized arabinoxylan chains.[7] These feruloylated arabinoxylans are then secreted to the cell wall. The specific enzymes responsible for this step are members of the BAHD acyl-CoA transferase superfamily.[4]

Oxidative Coupling and this compound Formation

In the cell wall, peroxidase enzymes, in the presence of hydrogen peroxide (H₂O₂), catalyze the oxidative coupling of two ferulate residues on adjacent or the same arabinoxylan chains.[8] This radical-mediated reaction leads to the formation of a variety of this compound isomers, with the most common being 5-5', 8-5', 8-O-4', and 8-8' linked dimers.[3][9] This dimerization effectively cross-links the polysaccharide chains, contributing significantly to the strength and rigidity of the cell wall.[3][5] Ferulates can also act as nucleation sites for lignin polymerization.[3]

Below is a diagram illustrating the core biosynthetic pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of this compound in grasses.

Table 1: Kinetic Parameters of Feruloyl-CoA Synthetase (FCS)

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| Soil Metagenome (FCS1) | Ferulic Acid | 0.1 | 36.8 | [10] |

| Streptomyces sp. V-1 | Ferulic Acid | 0.39 | 112.65 | [11] |

Table 2: Abundance of Feruloylated Arabinoxylan (AX) Side-Chains in Grasses

| Grass Species | Feruloylated Side-Chain | Concentration (µg/g dry weight) | Reference |

| Perennial Ryegrass | Total Feruloylated AX | - | [12] |

| Timothy | Total Feruloylated AX | - | [12] |

| Tall Fescue | Total Feruloylated AX | - | [12] |

| Kentucky Bluegrass | Total Feruloylated AX | - | [12] |

| Maize (B73 x Landraces hybrids) | 5,5'-DFA | 42.55 - 82.26 | [13] |

| Maize (B73 x Landraces hybrids) | 8-O-4'-DFA | 74.06 - 139.20 | [13] |

| Maize (B73 x NAM hybrids) | 5,5'-DFA | Mean: 54.9 | [13] |

| Maize (B73 x NAM hybrids) | 8-O-4'-DFA | Mean: 98.9 | [13] |

Table 3: Relative Abundance of this compound (DFA) Isomers in Cereal Grains

| Cereal | 8,5'-DFA | 8,8'-DFA | 5,5'-DFA | 8-O-4'-DFA | 4-O-5'-DFA | Reference |

| Maize | Major | Present | Present | Present | 8-30 µg/g | [9] |

| Wheat | Major | Present | Present | Present | 8-30 µg/g | [9] |

| Rice | Major | Present | Present | Present | 8-30 µg/g | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Extraction and Quantification of Cell Wall Bound Phenolics

Objective: To extract and quantify ferulic acid and diferulic acids from grass cell walls.

Protocol:

-

Sample Preparation: Grind dried plant material to a fine powder.

-

Soluble Phenolic Extraction: Extract the powder with 80% methanol to remove soluble phenolics. Centrifuge and discard the supernatant. Repeat this step.

-

Alkaline Hydrolysis: Incubate the remaining cell wall material in 1 M NaOH at 80°C for 1 hour, followed by overnight incubation at room temperature. This cleaves the ester bonds linking phenolics to polysaccharides.

-

Acidification and Extraction: Acidify the hydrolysate with phosphoric acid and extract the released phenolic acids with ethyl acetate.

-

Derivatization (for GC-MS): Evaporate the ethyl acetate and derivatize the phenolic acids (e.g., silylation) to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Analysis:

-

HPLC-DAD: Dissolve the extracted phenolics in a suitable solvent and analyze by reverse-phase high-performance liquid chromatography with a diode array detector. Use authentic standards for identification and quantification.

-

GC-MS: Analyze the derivatized samples by GC-MS for identification and quantification based on mass spectra and retention times compared to standards.

-

Comparison of HPLC and GC:

-

HPLC: Generally simpler, requires no derivatization, and is suitable for quantifying a wide range of phenolic acids.

-

GC-MS: More sensitive for certain compounds and provides structural information through mass spectrometry, but requires a tedious derivatization step.[14][15][16][17]

Peroxidase Activity Assay

Objective: To measure the activity of peroxidases in plant extracts, which are involved in the oxidative coupling of ferulates.

Protocol (Guaiacol-based assay):

-

Enzyme Extraction: Homogenize fresh plant tissue in a cold extraction buffer (e.g., phosphate buffer, pH 6.0). Centrifuge to remove cell debris and use the supernatant for the assay.

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, guaiacol solution, and the enzyme extract.

-

Initiate Reaction: Start the reaction by adding a solution of hydrogen peroxide (H₂O₂).

-

Spectrophotometric Measurement: Immediately measure the increase in absorbance at 470 nm over time using a spectrophotometer. The formation of the colored product, tetraguaiacol, is proportional to the peroxidase activity.

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of tetraguaiacol.

2D-NMR Analysis of Feruloylated Arabinoxylans

Objective: To characterize the structure and linkages of feruloylated arabinoxylans and diferulate cross-links in intact cell walls.

Protocol:

-

Cell Wall Preparation: Isolate cell walls from the plant tissue.

-

Solubilization: Swell or dissolve the cell wall material in a suitable solvent system, such as DMSO-d₆/pyridine-d₅ (4:1).

-

NMR Spectroscopy: Acquire 2D Heteronuclear Single Quantum Coherence (HSQC) NMR spectra. This technique provides correlations between protons and their directly attached carbons.

-

Data Analysis: Analyze the spectra to identify the signals corresponding to different lignin and polysaccharide components, including the specific linkages of feruloylated arabinoxylans and diferulate bridges.

Conclusion

The biosynthesis of this compound is a key process in the formation of the complex and robust cell walls of grasses. A thorough understanding of this pathway, from the initial synthesis of ferulic acid to its incorporation into arabinoxylans and subsequent oxidative coupling, is essential for a variety of scientific and industrial applications. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in plant science, agriculture, and drug development to further explore and manipulate this important metabolic pathway. Continued research into the specific enzymes and regulatory networks controlling this compound formation will undoubtedly lead to new opportunities for improving crop traits and developing novel bio-based products.

References

- 1. Frontiers | Quantitative Profiling of Feruloylated Arabinoxylan Side-Chains from Graminaceous Cell Walls [frontiersin.org]

- 2. Feruloylation in grasses: current and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Grass Cell Walls: A Story of Cross-Linking [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Grass lignin: biosynthesis, biological roles, and industrial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of 4-O-5'-coupled this compound from insoluble cereal fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Profiling of cool-season forage arabinoxylans via a validated HPAEC-PAD method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Compositional Variation in Trans-Ferulic, p-coumaric, and Diferulic Acids Levels Among Kernels of Modern and Traditional Maize (Zea mays L.) Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

The Unseen Architects: A Technical Guide to the Role of Diferulic Acid in Lignocellulose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diferulic acids, formed through the oxidative coupling of ferulic acid, are key cross-linking agents in the lignocellulosic matrix of plant cell walls, particularly in commelinid monocots such as grasses. These phenolic compounds play a pivotal role in the structural integrity and recalcitrance of biomass. By forming covalent linkages between polysaccharide chains, and between polysaccharides and lignin, diferulic acids significantly impact the digestibility and processability of lignocellulose. This technical guide provides an in-depth exploration of the formation, function, and analysis of diferulic acids, offering valuable insights for researchers in plant biology, biofuel development, and animal nutrition.

Introduction: The Molecular Glue of the Plant Cell Wall

Lignocellulose, the most abundant organic polymer on Earth, is a complex composite of cellulose, hemicellulose, and lignin. Its intricate architecture provides structural support to plants and acts as a formidable barrier against microbial degradation. A key feature contributing to the robustness of lignocellulose, especially in the cell walls of grasses, is the presence of phenolic cross-links. Among these, diferulic acids are of paramount importance.

Ferulic acid, a hydroxycinnamic acid, is synthesized in the cytoplasm and transported to the cell wall.[1] There, it is ester-linked to the arabinosyl side chains of arabinoxylans, a major component of hemicellulose.[1] Through the action of cell wall peroxidases, these ferulate residues can undergo oxidative dimerization to form a variety of diferulic acid isomers.[2][3][4][5] These dimers act as molecular bridges, covalently linking adjacent polysaccharide chains and creating a highly cross-linked network that enhances the structural integrity of the cell wall.[1][6] This cross-linking also extends to lignin, further reinforcing the cell wall matrix.[1][6]

The presence and abundance of this compound cross-links are a major contributor to the recalcitrance of lignocellulosic biomass to enzymatic hydrolysis.[1][6] This has significant implications for industries that rely on the breakdown of plant biomass, such as the production of biofuels and the utilization of forage by ruminant animals. Understanding the role of this compound is therefore crucial for developing strategies to improve the efficiency of biomass conversion processes.

The Chemistry of Connection: Formation and Types of Diferulic Acids

The formation of diferulic acids is an enzymatically driven process that occurs within the plant cell wall. The primary enzymes implicated in this process are peroxidases, which utilize hydrogen peroxide to catalyze the oxidative coupling of ferulate residues.[2][3][4][5]

The dimerization of ferulic acid can result in several different isomers, distinguished by the positions on the aromatic ring and propenyl side chain where the covalent bond is formed. The most common this compound isomers found in lignocellulose include:

-

5-5'--diferulic acid: Formed by a bond between the C5 positions of two ferulate molecules.

-

8-5'--diferulic acid: A bond between the C8 of one ferulate and the C5 of another. This can exist in a non-cyclic (benzofuran) form.

-

8-O-4'--diferulic acid: An ether linkage between the C8 of one ferulate and the C4-hydroxyl group of another.

-

8-8'--diferulic acid: A bond between the C8 positions of two ferulate molecules. This can exist in both cyclic (tetrahydrofuran) and non-cyclic forms.

The relative abundance of these isomers can vary between plant species and even different tissues within the same plant.

Diagram of this compound Formation

Caption: Oxidative coupling of ferulic acid residues to form a this compound cross-link, catalyzed by peroxidase.

Quantitative Impact: Diferulic Acids and Lignocellulose Properties

The concentration of diferulic acids in plant cell walls is directly correlated with the mechanical strength and resistance to enzymatic degradation of the biomass. Higher levels of this compound cross-linking lead to a more rigid and less digestible cell wall structure.

Table 1: Ferulic and this compound Content in Pretreated Rice Husk and Rice Straw

| Sample | Ferulic Acid (mg/g dry matter) | 5-5' DFA (mg/g dry matter) | 8-O-4' DFA (mg/g dry matter) | 8-5' DFA (mg/g dry matter) |

| Untreated Rice Husk | 1.8 | 0.12 | 0.08 | 0.05 |

| Pretreated Rice Husk | 2.5 | 0.15 | 0.10 | 0.07 |

| Untreated Rice Straw | 2.9 | 0.25 | 0.18 | 0.12 |

| Pretreated Rice Straw | 3.8 | 0.32 | 0.23 | 0.15 |

| Data adapted from a study on the release of cell wall phenolic esters during hydrothermal pretreatment.[7] |

Table 2: Ferulic Acid Content in Various Lignocellulosic Biomass

| Biomass | Ferulic Acid Content (% dry weight) |

| Corn fiber | 3.2 |

| Wheat straw | 0.5 - 1.0 |

| Rice straw | 0.4 - 0.8 |

| Sugarcane bagasse | 0.3 - 0.7 |

| Corn cob | 0.2 - 0.5 |

| This table presents a range of ferulic acid content found in different lignocellulosic materials.[8] |

Experimental Protocols: Analysis of Diferulic Acids

The analysis of diferulic acids typically involves the saponification (alkaline hydrolysis) of the plant cell wall material to cleave the ester linkages and release the phenolic acids. The released compounds are then separated, identified, and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Detailed Methodology: Alkaline Hydrolysis and HPLC Quantification of Diferulic Acids from Wheat Bran

This protocol is adapted from methodologies described for the extraction and quantification of phenolic acids from plant materials.[9][10][11][12][13][14][15][16]

1. Sample Preparation:

- Mill the dried plant material (e.g., wheat bran) to a fine powder (e.g., to pass through a 1 mm screen).

- Accurately weigh approximately 100 mg of the powdered sample into a screw-cap tube.

2. Alkaline Hydrolysis (Saponification):

- Add 5 mL of 2 M NaOH to the sample tube.

- Flush the tube with nitrogen gas to minimize oxidation of the phenolic compounds.

- Seal the tube and incubate in a shaking water bath at 35°C for 16-24 hours.

3. Extraction:

- After hydrolysis, cool the sample to room temperature.

- Acidify the mixture to pH 2-3 with 6 M HCl.

- Add an internal standard (e.g., o-coumaric acid) if required for accurate quantification.

- Extract the phenolic acids by adding 5 mL of diethyl ether or ethyl acetate and vortexing for 1 minute.

- Centrifuge the sample at 2000 x g for 5 minutes to separate the phases.

- Carefully collect the upper organic phase.

- Repeat the extraction two more times with fresh solvent.

- Pool the organic extracts.

4. Sample Concentration and Reconstitution:

- Evaporate the pooled organic extracts to dryness under a stream of nitrogen gas at 30°C.

- Reconstitute the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase (e.g., 50% methanol in water).

- Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Analysis:

- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A gradient of two solvents is typically used:

- Solvent A: 2% acetic acid in water (v/v)

- Solvent B: Acetonitrile

- Gradient Program: A linear gradient from a low to a high concentration of Solvent B over 30-40 minutes.

- Flow Rate: 1.0 mL/min.

- Detection: A diode-array detector (DAD) or a UV detector set at 320 nm.

- Quantification: Create a calibration curve using authentic standards of the this compound isomers of interest. The concentration of diferulic acids in the sample is determined by comparing the peak areas to the calibration curve.

Experimental Workflow Diagram

Caption: A typical workflow for the extraction and quantification of diferulic acids from lignocellulosic biomass.

Conclusion and Future Perspectives

Diferulic acids are integral components of the lignocellulosic matrix, acting as key cross-linking agents that significantly influence the physical and chemical properties of the plant cell wall. Their role in biomass recalcitrance is of particular interest for the development of more efficient biorefining processes and for improving the nutritional value of animal feed.

Future research in this area will likely focus on:

-

Genetic Modification: Engineering plants with altered ferulate and diferulate content to produce biomass that is more amenable to processing.

-

Enzymatic Treatments: The use of feruloyl esterases to specifically cleave diferulate cross-links as a pretreatment step in biomass conversion.[17][18]

-

Advanced Analytical Techniques: The development of more sensitive and high-throughput methods for the analysis of diferulic acids and their interactions within the cell wall.[19]

A deeper understanding of the biosynthesis, function, and degradation of diferulic acids will be instrumental in unlocking the full potential of lignocellulosic biomass as a renewable resource for fuels, chemicals, and materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Changes in Dehydrodiferulic Acids and Peroxidase Activity against Ferulic Acid Associated with Cell Walls during Growth of Pinus pinaster Hypocotyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Roles of cell wall peroxidases in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ferulic acid: a key component in grass lignocellulose recalcitrance to hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mendelnet.cz [mendelnet.cz]

- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 12. researchgate.net [researchgate.net]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. diva-portal.org [diva-portal.org]

- 15. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 16. "Determination of free and total available ferulic acid in different ty" by G.-H. Lu, S.-Q. Cheng et al. [jfda-online.com]

- 17. Fungal Ferulic Acid Esterases : & Their Role in Enzymatic Saccharification of Lignocellulose [diva-portal.org]

- 18. researchgate.net [researchgate.net]

- 19. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Bioactivities of Diferulic Acid: A Technical Guide for Researchers

Foreword: This document provides a comprehensive overview of the known bioactivities of ferulic acid as a preliminary framework for investigating the potential therapeutic properties of diferulic acid. Due to a scarcity of publicly available research specifically on this compound, this guide leverages the extensive data on its monomeric precursor, ferulic acid, to provide insights into potential areas of investigation, experimental design, and relevant biological pathways. It is intended for researchers, scientists, and drug development professionals.

Introduction to Diferulic Acids

Diferulic acids (DFAs) are a class of phenolic compounds formed by the oxidative coupling of two ferulic acid (FA) molecules.[1] They are commonly found in the cell walls of plants, where they play a role in cross-linking polysaccharides and lignin.[2] Various isomers of this compound exist, with the linkages occurring at different positions on the ferulic acid molecule, such as 8-O-4', 5-5', and 8-5' linkages.[3][4][5] While research into the specific bioactivities of diferulic acids is still emerging, the well-documented therapeutic properties of ferulic acid suggest that DFAs may also possess significant pharmacological potential.

This guide will explore the established bioactivities of ferulic acid as a predictive model for this compound, covering its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate further research into the promising field of this compound bioactivities.

Antioxidant Activity